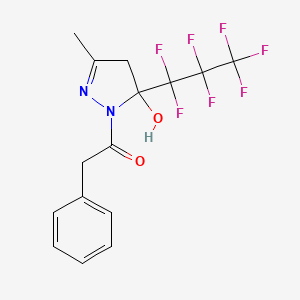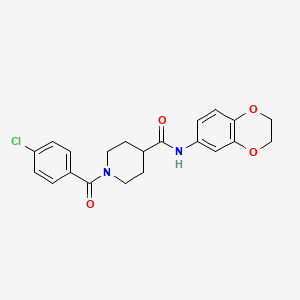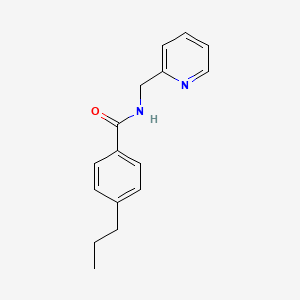
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine), commonly known as PTDA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. PTDA is a sulfur-containing compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological and pharmacological properties.
Aplicaciones Científicas De Investigación
PTDA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTDA has also been investigated for its potential use as an anticonvulsant agent, as it has been shown to exhibit anticonvulsant activity in animal models. Additionally, PTDA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Mecanismo De Acción
The mechanism of action of PTDA is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation by inducing cell cycle arrest and apoptosis. PTDA has been shown to activate the caspase-3 pathway, leading to apoptosis in cancer cells. Additionally, PTDA has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, leading to cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
PTDA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms. PTDA has been shown to have low toxicity in animal models, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PTDA in lab experiments include its high yield and purity, low toxicity, and diverse biological and pharmacological properties. However, PTDA has some limitations, including its relatively high cost of synthesis and limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on PTDA. One area of interest is the development of PTDA derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of PTDA and its potential use as a therapeutic agent for various diseases. PTDA also has potential applications in material science, such as the development of organic electronic devices and sensors. Further research is needed to explore these potential applications and optimize the synthesis of PTDA for these purposes.
Conclusion
In conclusion, PTDA is a heterocyclic compound with diverse biological and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and organic electronics. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications. PTDA has been shown to have significant anticancer activity, anticonvulsant activity, and potential as a fluorescent probe for the detection of metal ions. Further research is needed to elucidate the mechanism of action of PTDA and explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of PTDA involves the reaction of 1,2-bis(bromomethyl)benzene with thiosemicarbazide in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with pentane-1,5-diamine. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications.
Propiedades
IUPAC Name |
5-[5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S2/c10-8-14-12-6(16-8)4-2-1-3-5-7-13-15-9(11)17-7/h1-5H2,(H2,10,14)(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOUOMDZUGENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=NN=C(S1)N)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)


![5'-(propoxymethyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]](/img/structure/B5028075.png)

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)